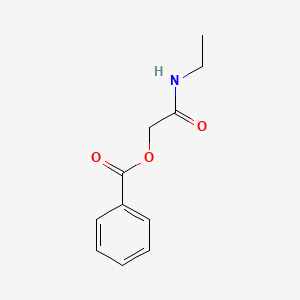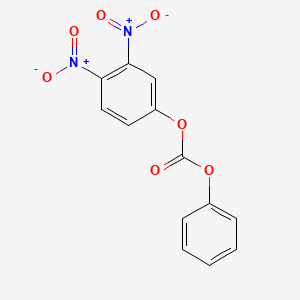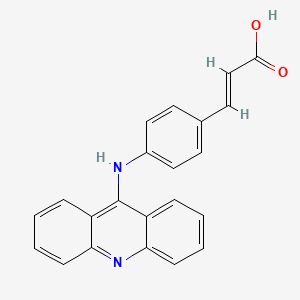
4-Nitrophenyl (2-phenylethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrophenyl (2-phenylethyl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl (2-phenylethyl)carbamate typically involves the reaction of 4-nitrophenyl chloroformate with 2-phenylethylamine. This reaction is a nucleophilic substitution reaction where the amine group of 2-phenylethylamine attacks the carbonyl carbon of 4-nitrophenyl chloroformate, resulting in the formation of the carbamate linkage . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is added to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitrophenyl (2-phenylethyl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines and alcohols to form substituted carbamates and ureas.
Reduction: The nitro group in the 4-nitrophenyl moiety can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and bases like triethylamine are commonly used.
Hydrolysis: Basic conditions, such as sodium hydroxide or potassium carbonate in water or methanol, are typically employed.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are used as the reducing system.
Major Products Formed
Nucleophilic Substitution: Substituted carbamates and ureas.
Hydrolysis: 4-nitrophenol and 2-phenylethylamine.
Reduction: 4-aminophenyl (2-phenylethyl)carbamate.
Wissenschaftliche Forschungsanwendungen
4-Nitrophenyl (2-phenylethyl)carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: The compound is studied for its potential antimicrobial and antioxidant activities.
Medicine: Research is ongoing to explore its potential as a prodrug for delivering active pharmaceutical ingredients.
Industry: It is used as a protecting group in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of 4-Nitrophenyl (2-phenylethyl)carbamate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the activity of bacterial enzymes by forming covalent bonds with the active site residues . The nitro group in the 4-nitrophenyl moiety can also participate in redox reactions, contributing to its antioxidant properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Nitrophenyl N-benzylcarbamate
- 4-Nitrophenyl N-phenylcarbamate
- 4-Nitrophenyl N-methylcarbamate
Uniqueness
4-Nitrophenyl (2-phenylethyl)carbamate is unique due to the presence of the 2-phenylethyl group, which imparts distinct physicochemical properties compared to other carbamates. This structural feature can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
66773-34-0 |
|---|---|
Molekularformel |
C15H14N2O4 |
Molekulargewicht |
286.28 g/mol |
IUPAC-Name |
(4-nitrophenyl) N-(2-phenylethyl)carbamate |
InChI |
InChI=1S/C15H14N2O4/c18-15(16-11-10-12-4-2-1-3-5-12)21-14-8-6-13(7-9-14)17(19)20/h1-9H,10-11H2,(H,16,18) |
InChI-Schlüssel |
WTWMDKVSJWEBJM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCNC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


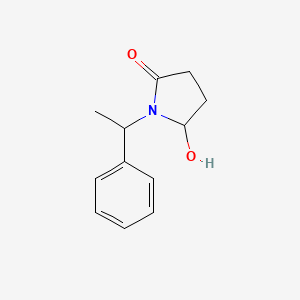
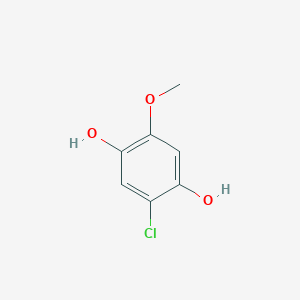

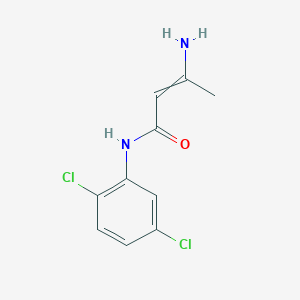
![11-Methyl-11H-quinoxalino[2,3-b][1,4]benzothiazine](/img/structure/B14483365.png)
![3-[4-(4-Chlorophenyl)butyl]aniline;hydrochloride](/img/structure/B14483368.png)
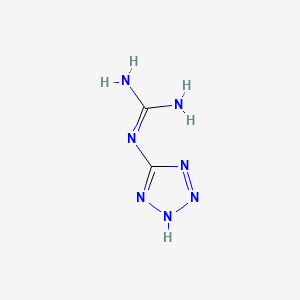
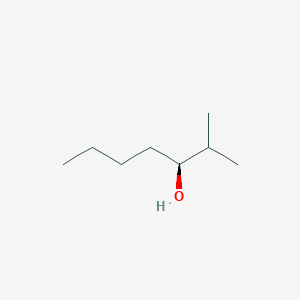
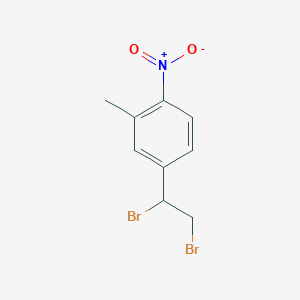
![1,3-Dimethyl-7-[(morpholin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14483400.png)
